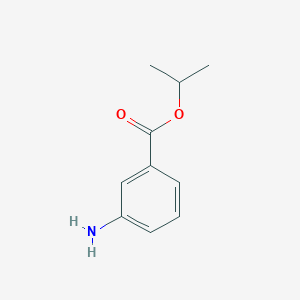

异丙基3-氨基苯甲酸酯

描述

Isopropyl 3-aminobenzoate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.

The exact mass of the compound Isopropyl 3-aminobenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Isopropyl 3-aminobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl 3-aminobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物降解研究

异丙基3-氨基苯甲酸酯在生物降解研究中发挥着重要作用。一项研究发现,编码3-氨基苯甲酸6-单加氧酶的基因参与了嗜麦芽假单胞菌QT12菌株 中3-氨基苯甲酸的降解。 该酶MabA被鉴定为3-氨基苯甲酸6-羟化酶,能够催化3-氨基苯甲酸转化为5-氨基水杨酸 。 这项研究为3-氨基苯甲酸的生物降解途径提供了宝贵的见解 。

环境污染修复

3-氨基苯甲酸是MabA的主要底物,是许多污染物(如媒染黄和媒染橙)降解过程中的中间体 。 因此,了解涉及异丙基3-氨基苯甲酸酯的3-氨基苯甲酸降解途径,有助于制定有效的环境污染修复策略 。

制药工业

异丙基3-氨基苯甲酸酯在制药工业中得到应用。 例如,5-氨基水杨酸是涉及3-氨基苯甲酸的酶促反应的产物,用于治疗炎症性肠病 。

化学合成

异丙基3-氨基苯甲酸酯可用于化学合成。 例如,它可以用于胺的N-Boc保护 。 这个过程对于复杂有机分子的合成至关重要,特别是在制药行业 。

生化研究

参与3-氨基苯甲酸降解的蛋白质的生化特性在生化研究中引起关注 。 对这些蛋白质的研究可以提供对细菌和其他微生物的代谢途径的见解

安全和危害

Isopropyl 3-aminobenzoate should be handled with care to avoid dust formation . It’s advised to avoid breathing its mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn while handling it . In case of accidental ingestion or contact, immediate medical attention is required .

Relevant Papers There are several papers related to Isopropyl 3-aminobenzoate and similar compounds . These papers discuss various aspects such as synthesis methods, pharmacological activities, and potential applications of these compounds . Further analysis of these papers could provide more detailed information about Isopropyl 3-aminobenzoate.

作用机制

Target of Action

Isopropyl 3-aminobenzoate, structurally similar to benzocaine , is likely to have similar targets. Benzocaine, an ester local anesthetic, acts by preventing transmission of impulses along nerve fibers and at nerve endings . Therefore, the primary targets of Isopropyl 3-aminobenzoate are likely to be sodium channels on nerve cells.

Mode of Action

Benzocaine, a structurally related compound, diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses . Given the structural similarity, Isopropyl 3-aminobenzoate is likely to interact with its targets in a similar manner.

Biochemical Pathways

The biodegradation pathway of 3-aminobenzoate, a structurally related compound, has been documented . A gene encoding 3-aminobenzoate 6-monooxygenase was identified in a 3-aminobenzoate-degrading strain . This enzyme catalyzes the conversion of 3-aminobenzoate to 5-aminosalicylate . It’s plausible that Isopropyl 3-aminobenzoate might be involved in similar biochemical pathways.

Result of Action

Given its structural similarity to benzocaine, it may have similar effects, such as providing local anesthesia by blocking nerve impulses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Isopropyl 3-aminobenzoate. For instance, the presence of dissolved organic matter (DOM) and feeding have been shown to reduce the bioconcentration of ethylhexyl dimethyl p-aminobenzoate, a structurally related compound, in crucian carp . Similar factors might also influence the action of Isopropyl 3-aminobenzoate.

生化分析

Biochemical Properties

Isopropyl 3-aminobenzoate is involved in the degradation of 3-aminobenzoate . The enzyme 3-aminobenzoate 6-monooxygenase, encoded by the mabA gene, is capable of catalyzing the conversion of 3-aminobenzoate to 5-aminosalicylate . This enzyme contains a non-covalent but tightly bound FAD as the prosthetic group and uses NADH as an external electron donor .

Cellular Effects

The cellular effects of Isopropyl 3-aminobenzoate are not well-documented. It is known that 3-aminobenzoate, a related compound, can be degraded by certain strains of bacteria, such as Comamonas sp. strain QT12 . This suggests that Isopropyl 3-aminobenzoate may also interact with certain cellular processes, particularly in microorganisms.

Molecular Mechanism

It is known that the enzyme 3-aminobenzoate 6-monooxygenase, which interacts with 3-aminobenzoate, incorporates one oxygen atom from dioxygen into the product . This suggests that Isopropyl 3-aminobenzoate may also undergo similar reactions.

Metabolic Pathways

It is known that 3-aminobenzoate, a related compound, is involved in certain degradation pathways in bacteria

属性

IUPAC Name |

propan-2-yl 3-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNWTCOHKOKNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284890 | |

| Record name | isopropyl 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35005-25-5 | |

| Record name | 35005-25-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | isopropyl 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

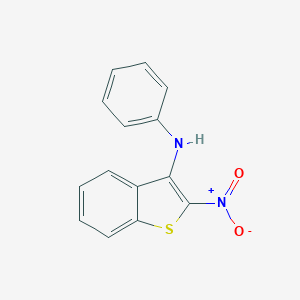

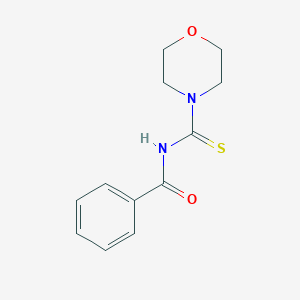

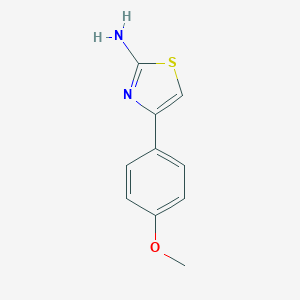

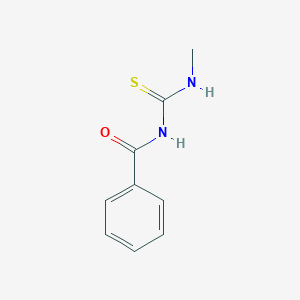

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B182953.png)

![5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole](/img/structure/B182961.png)

![4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline](/img/structure/B182964.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B182967.png)